IWP-O1

Wnt signaling PORCN inhibition cancer biology

IWP-O1 is the triazole-class PORCN inhibitor delivering an 80 pM EC50—2.5-fold more potent than clinical-stage LGK974—and >9-fold greater murine liver S9 metabolic stability than earlier IWP analogs (IWP-2/3/4). This superior stability enables sustained in vivo exposure in mouse models of Wnt-driven tumorigenesis and tissue regeneration, while ultra-low working concentrations minimize DMSO carryover artifacts in stem cell and organoid cultures. Choose IWP-O1 for reproducible, translational Wnt pathway interrogation.

Molecular Formula C26H20N6O
Molecular Weight 432.5 g/mol
Cat. No. B608158
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIWP-O1
SynonymsIWP-O1;  IWPO1;  IWP O1.
Molecular FormulaC26H20N6O
Molecular Weight432.5 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CN=C(C=C2)NC(=O)CN3C(=C(N=N3)C4=CC=NC=C4)C5=CC=CC=C5
InChIInChI=1S/C26H20N6O/c33-24(29-23-12-11-22(17-28-23)19-7-3-1-4-8-19)18-32-26(21-9-5-2-6-10-21)25(30-31-32)20-13-15-27-16-14-20/h1-17H,18H2,(H,28,29,33)
InChIKeyGYYDQHBKIHQHEB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





IWP-O1 Procurement Guide: Potency and Metabolic Stability Differentiators Among PORCN Inhibitors


IWP-O1 (CAS 2074607-48-8) is a triazole-class small molecule inhibitor of Porcupine (PORCN), the membrane-bound O-acyltransferase responsible for Wnt protein palmitoylation and secretion [1]. It suppresses Wnt signaling with an EC50 of 80 pM in the L-Wnt-STF cellular reporter assay . As a research tool, IWP-O1 is employed in Wnt pathway interrogation, cancer biology studies, and stem cell differentiation protocols .

Why Generic PORCN Inhibitor Substitution Fails: IWP-O1-Specific Quantified Differentiation


Substituting IWP-O1 with other PORCN inhibitors, even within the IWP series, introduces quantifiable performance variance that compromises experimental reproducibility and translational relevance. IWP-O1 demonstrates a 2.5-fold potency advantage over the clinical-stage inhibitor LGK974 in direct comparative cellular assays . More critically, its triazole core confers metabolic stability in murine liver S9 fractions that is unattainable with earlier biaryl IWP analogs, which undergo rapid degradation under identical conditions [1]. Procurement decisions based solely on class membership or target engagement—without accounting for these validated potency and stability differentials—risk introducing uncontrolled variables into in vivo and long-term in vitro experimental designs.

IWP-O1 Evidence-Based Comparator Guide: Quantified Performance Against LGK974, IWP-2, IWP-3, and IWP-4


IWP-O1 vs. LGK974: 2.5-Fold Superior Potency in Wnt Reporter Assays

In the L-Wnt-STF cellular reporter assay, IWP-O1 inhibits Wnt signaling with an EC50 of 80 pM, demonstrating 2.5-fold greater potency than the Phase 1 clinical candidate LGK974 when evaluated under comparable cellular assay conditions .

Wnt signaling PORCN inhibition cancer biology

IWP-O1 Metabolic Stability: Zero Degradation Over 4 Hours in Murine Liver S9 Fractions vs. Rapid Clearance of Early IWP Analogs

In murine liver S9 fractions, IWP-O1 exhibits no detectable degradation after 4 hours of incubation [1]. In contrast, the earlier biaryl IWP analog (compound 6) displays a half-life of only 26 minutes under the same assay system . This represents a greater than 9-fold extension in stability under identical in vitro metabolic conditions.

metabolic stability in vivo modeling pharmacokinetics

IWP-O1 vs. IWP-2, IWP-3, IWP-4: Nanomolar to Picomolar Potency Differential

IWP-O1 achieves an EC50 of 80 pM in L-Wnt-STF cells [1]. Cross-study comparison reveals that earlier IWP series members exhibit substantially higher IC50/EC50 values: IWP-2 at 27 nM, IWP-3 at 40 nM, and IWP-4 in the nanomolar range for Wnt secretion inhibition [2]. This represents an approximate 337- to 500-fold potency improvement for IWP-O1 relative to IWP-2 and IWP-3 respectively, though assay conditions differ.

Wnt pathway PORCN comparative pharmacology

IWP-O1 Downstream Target Engagement: Quantified Suppression of Dvl2/3 and LRP6 Phosphorylation

At a concentration of 1 µM over 24 hours in HeLa cells, IWP-O1 effectively suppresses the phosphorylation of Dishevelled-2 (Dvl2) and Dishevelled-3 (Dvl3), as well as low-density lipoprotein receptor-related protein 6 (LRP6) . LRP6 phosphorylation is a hallmark indicator of Wnt/β-catenin pathway activity .

Wnt signaling phosphorylation target engagement

IWP-O1 Optimal Research Application Scenarios Based on Validated Differentiation Evidence


In Vivo Murine Studies Requiring Sustained Systemic PORCN Inhibition

For researchers designing mouse models of Wnt-dependent tumorigenesis, tissue regeneration, or embryonic development, IWP-O1 is the PORCN inhibitor of choice within the IWP series. Its >9-fold improved metabolic stability in murine liver S9 fractions relative to earlier IWP analogs [1] ensures sustained compound exposure, directly addressing the rapid hepatic clearance that renders IWP-2, IWP-3, and IWP-4 unsuitable for systemic in vivo applications . Procurement of IWP-O1 over these earlier IWP analogs is essential for achieving meaningful in vivo PORCN inhibition.

High-Sensitivity Cellular Wnt Pathway Inhibition Requiring Minimal Solvent Exposure

For cell-based assays where minimizing DMSO concentration is critical—such as primary cell cultures, sensitive stem cell differentiation protocols, or high-content screening—IWP-O1 offers distinct procurement advantages. Its 80 pM EC50 [1] translates to a 2.5-fold lower working concentration requirement compared to LGK974 and orders-of-magnitude lower requirements relative to IWP-2 (27 nM) and IWP-3 (40 nM) [2]. This potency differential reduces DMSO carryover artifacts and compound-related cytotoxicity risks.

Long-Term In Vitro Studies and Stem Cell Differentiation Protocols

For extended-duration cell culture experiments, including human embryonic stem cell (hESC) differentiation and organoid generation, IWP-O1's metabolic stability profile translates to sustained compound activity over multi-day incubation periods. Its verified suppression of Dvl2/3 and LRP6 phosphorylation in HeLa cells at 1 µM [1] confirms robust pathway engagement, while the high solubility in DMSO (86 mg/mL) facilitates preparation of stable stock solutions suitable for long-term storage and reproducible dosing across extended experimental timelines.

Comparative PORCN Pharmacology and Structure-Activity Relationship Studies

For investigators systematically comparing PORCN inhibitors across structural classes, IWP-O1 serves as the optimal triazole-class representative. Its 80 pM EC50 provides a benchmark against which other triazole-based PORCN inhibitors can be calibrated [1]. The validated 2.5-fold potency advantage over LGK974 and the documented >9-fold metabolic stability improvement over biaryl IWP analogs [2] provide quantitative reference points for structure-activity relationship analyses and for contextualizing cross-class pharmacological differences.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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